

Technical Monograph: 4-Chloro-N-(4-methylphenyl)benzamide[1][2]

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Compound of Interest

Compound Name:	4-chloro-N-(4-methylphenyl)benzamide
CAS No.:	2447-95-2
Cat. No.:	B1617430

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Executive Summary

4-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2) is a secondary amide formed by the condensation of 4-chlorobenzoic acid and p-toluidine.[1][2][3] It serves as a critical model compound for studying the physicochemical properties of the N-arylbenzamide pharmacophore—a privileged structure found in various bioactive agents, including histone deacetylase (HDAC) inhibitors and antimicrobial agents. This guide details its chemical identity, validated synthetic protocols, structural characterization, and biological relevance.[4]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]

This compound is characterized by a central amide linkage connecting two para-substituted phenyl rings. The para-substitution pattern (

-Cl and

-Me) imparts significant lipophilicity and structural rigidity compared to its ortho- or meta-isomers.

Identity Data Table[1][2][4]

Property	Specification
CAS Number	2447-95-2
IUPAC Name	4-Chloro-N-(4-methylphenyl)benzamide
Synonyms	4'-Methyl-4-chlorobenzanilide; N-(p-Tolyl)-4-chlorobenzamide
Molecular Formula	
Molecular Weight	245.70 g/mol
SMILES	<chem>Cc1ccc(cc1)NC(=O)c2ccc(Cl)cc2</chem>
InChI Key	IKOQAZLFSPOYRG-UHFFFAOYSA-N
Physical State	White to off-white crystalline solid
Solubility	Insoluble in water; soluble in DMSO, DMF, DCM, Chloroform

Synthetic Pathways[9]

The most reliable synthesis utilizes a Schotten-Baumann reaction or a nucleophilic acyl substitution under anhydrous conditions. The following protocol is optimized for laboratory-scale production with high yield (>85%).

Experimental Protocol: Acid Chloride Route

Reagents:

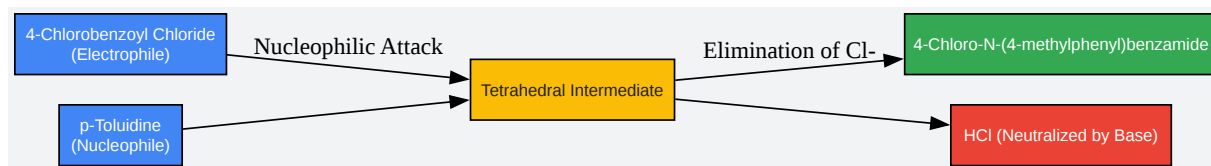
- 4-Chlorobenzoyl chloride (1.0 eq)
- p-Toluidine (4-Methylaniline) (1.0 eq)
- Triethylamine (TEA) or Pyridine (1.2 eq)

- Dichloromethane (DCM) (Anhydrous)[5]

Step-by-Step Methodology:

- Preparation: Dissolve p-toluidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
- Addition: Dissolve 4-chlorobenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the product typically appears as a new spot with
.
- Workup: Quench the reaction with water (20 mL). Transfer to a separatory funnel.
 - Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
 - Wash with Sat.
(2 x 15 mL) to remove unreacted acid.
 - Wash with Brine (1 x 15 mL).
- Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixtures to yield white needles.

Reaction Mechanism Visualization



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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Structural Characterization

Verification of the structure relies on spectroscopic analysis.^{[4][5]} The amide bond creates distinct electronic environments for the two aromatic rings.

Predicted NMR Profile (&)^{[9][13][14]}

Due to the symmetry of the para-substituted rings, the aromatic protons appear as two distinct systems.

- NMR (400 MHz, DMSO-

):

- 10.20 (s, 1H, NH): Broad singlet, exchangeable with

.

- 7.95 (d,

Hz, 2H): Protons on benzoyl ring ortho to carbonyl (deshielded by anisotropy).

- 7.65 (d,

Hz, 2H): Protons on aniline ring ortho to nitrogen.

- 7.58 (d,

Hz, 2H): Protons on benzoyl ring meta to carbonyl (ortho to Cl).

- 7.15 (d, Hz, 2H): Protons on aniline ring meta to nitrogen (ortho to Me).
- 2.28 (s, 3H, CH₃): Characteristic singlet for the tolyl methyl group.
- IR Spectroscopy:
 - 3300 cm⁻¹: N-H stretch (secondary amide).
 - 1650 cm⁻¹: C=O stretch (Amide I band).
 - 1530 cm⁻¹: N-H bend (Amide II band).

Crystal Structure Insights

X-ray crystallographic studies of N-arylbenzamides typically reveal a non-planar conformation. The central amide group (

) is planar, but the two phenyl rings are twisted relative to this plane to minimize steric hindrance.

- Dihedral Angle: The angle between the two aromatic rings is typically 45°–60° for para-substituted analogs.
- Hydrogen Bonding: The crystal lattice is stabilized by intermolecular hydrogen bonds, forming infinite chains.

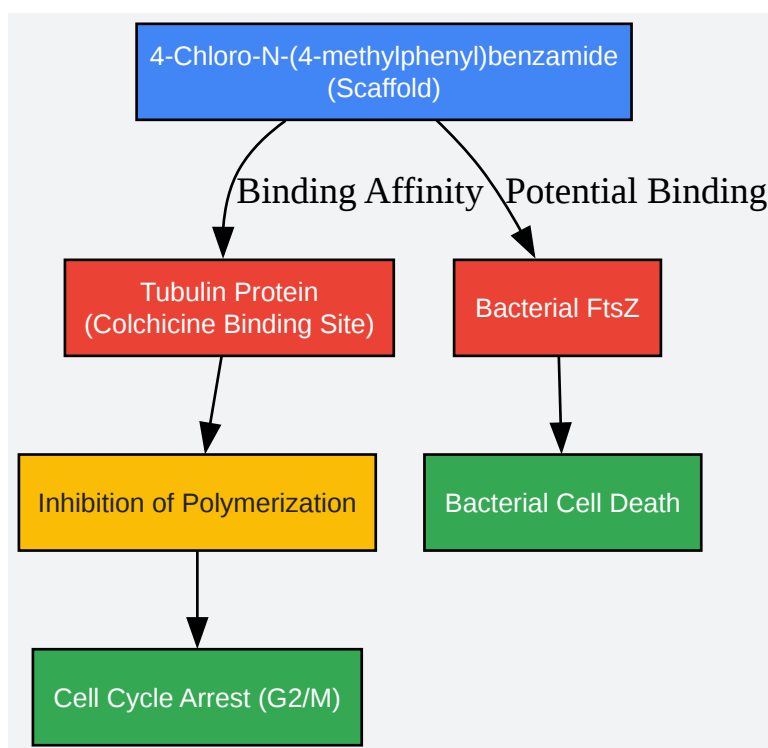
Biological & Pharmaceutical Relevance[4][6][10]

While CAS 2447-95-2 is often a chemical intermediate, the N-phenylbenzamide scaffold is a validated pharmacophore in drug discovery.

Scaffold Utility

- **Antimicrobial Activity:** Halogenated benzamides (specifically with Cl or Br) exhibit antibacterial properties by disrupting bacterial cell division (FtsZ inhibition) or cell wall synthesis.
- **Anticancer Potential:** The structural similarity to Combretastatin A-4 allows certain benzamide derivatives to act as tubulin polymerization inhibitors. The 4-chloro and 4-methyl substitutions provide the necessary lipophilicity to penetrate cell membranes.
- **Metabolic Stability:** The para-chloro group blocks metabolic oxidation at the 4-position of the benzoyl ring, extending the half-life of the scaffold in biological systems compared to unsubstituted benzamides.

Biological Pathway Interaction



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Figure 2: Potential biological targets and mechanisms of action for the N-arylbenzamide scaffold.

Safety & Handling (GHS Classification)

As a halogenated organic amide, standard safety protocols apply.

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood.[6] Wear nitrile gloves and safety goggles. Avoid dust formation.

References

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- Saeed, A., et al. (2008).[8] 4-Chloro-N-o-tolylbenzamide.Acta Crystallographica Section E, 64(10), o2043. Available at: [\[Link\]](#) (Comparative structural data for the ortho-isomer).

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